5-Bromo-3-fluoropyridine-2-sulfonyl fluoride
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Overview
Description
5-Bromo-3-fluoropyridine-2-sulfonyl fluoride: is a chemical compound with the molecular formula C5H2BrFNO2S. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of bromine, fluorine, and sulfonyl fluoride groups attached to the pyridine ring. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-3-fluoropyridine-2-sulfonyl fluoride typically involves the introduction of bromine and fluorine atoms onto the pyridine ring, followed by the addition of a sulfonyl fluoride group. One common method involves the ortho-lithiation of 5-bromo-2-fluoropyridine, followed by reaction with trimethylborate. This is followed by a Suzuki coupling reaction with various aryl iodides to yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of palladium-catalyzed reactions, such as the Suzuki coupling, is common due to its efficiency and high yield .
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-3-fluoropyridine-2-sulfonyl fluoride undergoes various types of chemical reactions, including:
Nucleophilic substitution: The fluorine atom can be replaced by other nucleophiles under appropriate conditions.
Palladium-catalyzed coupling reactions: Such as the Suzuki coupling, which involves the reaction with boronic acids to form biaryl compounds.
Common Reagents and Conditions:
Nucleophilic substitution: Common reagents include potassium fluoride and other nucleophiles.
Palladium-catalyzed reactions: Typically involve palladium catalysts, boronic acids, and suitable solvents like tetrahydrofuran (THF) or dimethylformamide (DMF).
Major Products Formed:
Biaryl compounds: Formed through Suzuki coupling reactions.
Substituted pyridines: Formed through nucleophilic substitution reactions.
Scientific Research Applications
Chemistry: 5-Bromo-3-fluoropyridine-2-sulfonyl fluoride is used as a building block in organic synthesis. It is employed in the synthesis of various complex molecules, including pharmaceuticals and agrochemicals .
Biology and Medicine: In biological research, this compound is used to study the effects of fluorinated pyridines on biological systems. It may also be used in the development of new drugs and therapeutic agents .
Industry: In the industrial sector, it is used in the production of specialty chemicals and materials. Its unique chemical properties make it valuable in the development of new materials with specific characteristics .
Mechanism of Action
The mechanism of action of 5-Bromo-3-fluoropyridine-2-sulfonyl fluoride involves its interaction with various molecular targets. The sulfonyl fluoride group is known to react with nucleophiles, leading to the formation of covalent bonds with target molecules. This can result in the inhibition of specific enzymes or proteins, affecting various biochemical pathways .
Comparison with Similar Compounds
5-Bromo-2-fluoropyridine: Similar in structure but lacks the sulfonyl fluoride group.
5-Bromo-3-fluoropicolinonitrile: Contains a cyano group instead of the sulfonyl fluoride group.
2-Chloro-5-bromo-3-fluoropyridine: Contains a chlorine atom instead of the sulfonyl fluoride group.
Uniqueness: 5-Bromo-3-fluoropyridine-2-sulfonyl fluoride is unique due to the presence of the sulfonyl fluoride group, which imparts distinct chemical reactivity and biological activity. This makes it valuable in various applications, particularly in the synthesis of complex molecules and the study of biochemical pathways .
Properties
IUPAC Name |
5-bromo-3-fluoropyridine-2-sulfonyl fluoride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2BrF2NO2S/c6-3-1-4(7)5(9-2-3)12(8,10)11/h1-2H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYHBIORFYCMERX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1F)S(=O)(=O)F)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2BrF2NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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